

# reactivity of the aldehyde group in 5-*Iodo-1H-indole-3-carbaldehyde*

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## Compound of Interest

Compound Name: *5-Iodo-1H-indole-3-carbaldehyde*

Cat. No.: B3045802

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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in **5-Iodo-1H-indole-3-carbaldehyde**

## Abstract

**5-Iodo-1H-indole-3-carbaldehyde** is a pivotal building block in medicinal chemistry and organic synthesis, largely owing to the versatile reactivity of its C3-aldehyde functionality. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this aldehyde group. We will explore key transformations, including nucleophilic additions, condensation reactions, reductive aminations, and oxidations, offering both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their work.

## Introduction: The Significance of **5-Iodo-1H-indole-3-carbaldehyde**

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.<sup>[1]</sup> The strategic placement of an aldehyde group at the C3 position transforms the indole into a versatile synthetic intermediate, enabling a wide array of chemical modifications.<sup>[2]</sup> The addition of an iodine atom at the C5 position further enhances its utility by introducing a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and by modulating the electronic properties of the indole ring system.

Indole-3-carbaldehyde and its derivatives are crucial precursors for compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties.<sup>[3][1]</sup> Understanding and controlling the reactivity of the aldehyde group is therefore paramount for the successful design and synthesis of novel therapeutic agents.

## Core Chemical Properties and Reactivity Analysis

The reactivity of the aldehyde in **5-Iodo-1H-indole-3-carbaldehyde** is a product of the interplay between the indole ring's electronics and the nature of the substituents.

- **Electronic Effects:** The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the  $\pi$ -system, donating electron density into the ring. This electron-donating character deactivates the attached aldehyde group toward nucleophilic attack compared to a simple benzaldehyde. However, the C3 position, being  $\beta$  to the indole nitrogen, is relatively electron-deficient, making the aldehyde susceptible to a range of transformations.
- **The Role of the Iodo Group:** The iodine atom at the C5 position exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). These competing effects result in a nuanced modulation of the aldehyde's electrophilicity. Critically, the iodine provides a site for further functionalization, which is often exploited post-modification of the aldehyde.
- **Steric Considerations:** The C3-aldehyde is sterically accessible, allowing for reactions with a variety of nucleophiles. However, reactions involving the C2 or C4 positions of the indole can be sterically hindered, particularly with bulky reagents.<sup>[4]</sup>

## Physicochemical & Spectroscopic Data

The following table summarizes key properties for **5-Iodo-1H-indole-3-carbaldehyde**.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> INO	<a href="#">[5]</a>
Molar Mass	271.05 g/mol	<a href="#">[5]</a>
Appearance	White to yellow solid	<a href="#">[6]</a>
Melting Point	185 - 186 °C	<a href="#">[6]</a>
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H)	<a href="#">[6]</a>
<sup>13</sup> C NMR (101 MHz, DMSO-d <sub>6</sub> )	δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6	<a href="#">[6]</a>
CAS Number	114144-17-1	<a href="#">[5]</a> <a href="#">[7]</a>

## Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to diverse molecular architectures. This section details the most common and synthetically useful reactions.

### Nucleophilic Addition

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reaction class is the first step in many multi-step syntheses.

Caption: General mechanism of nucleophilic addition to an aldehyde.

### Condensation Reactions

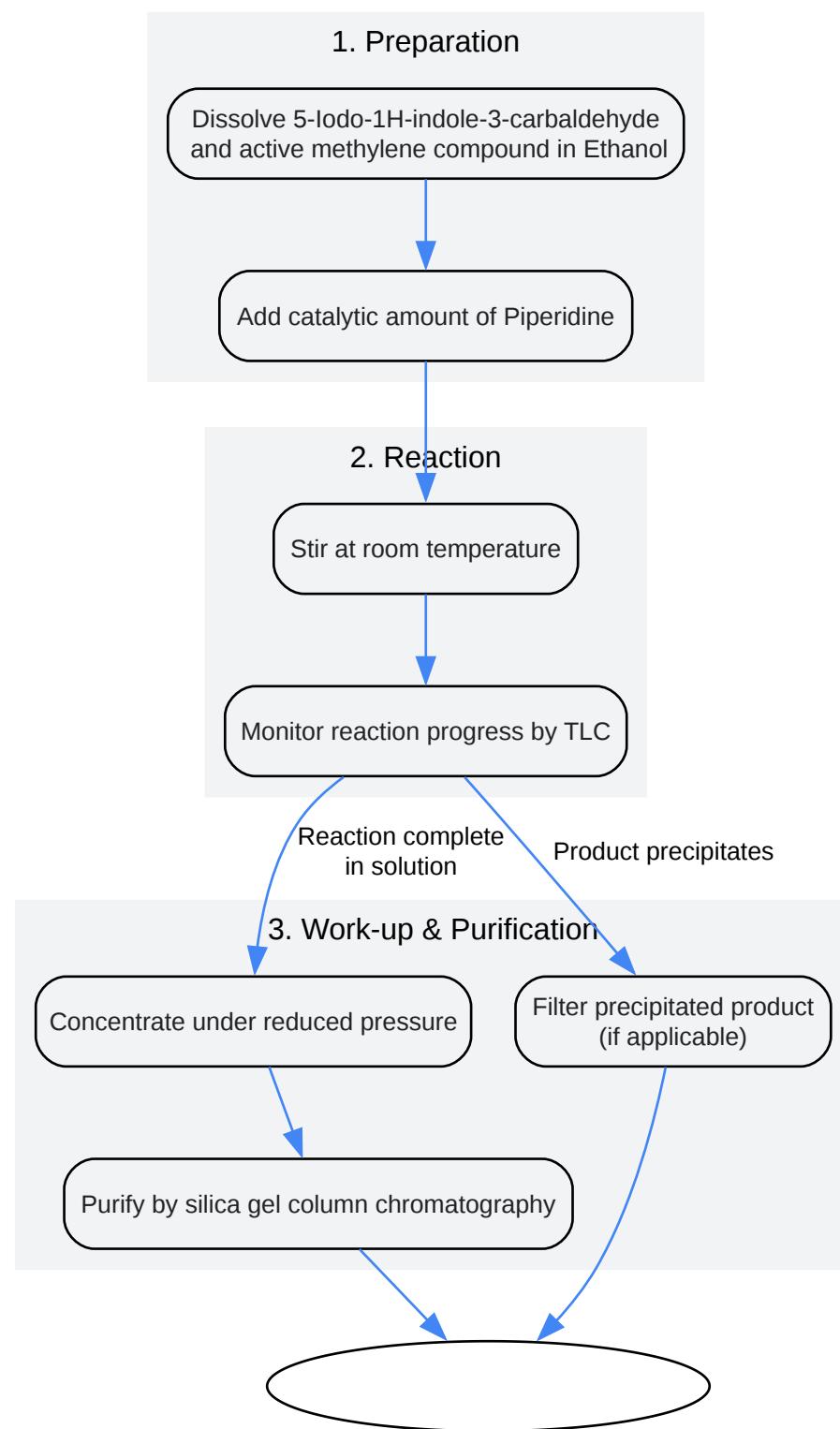
Condensation reactions are powerful C-C bond-forming strategies that extend the carbon skeleton from the aldehyde group.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, yielding an α,β-

unsaturated product.[8][9] These products are valuable intermediates for synthesizing more complex heterocyclic systems.[10][11]

Causality Behind Experimental Choices:

- Catalyst: A weak base like piperidine or triethylamine is typically sufficient. Its role is to deprotonate the active methylene compound, generating the nucleophilic carbanion. Stronger bases can lead to side reactions with the indole N-H.[8]
- Solvent: Protic solvents like ethanol are often used as they can solvate the ionic intermediates. Aprotic solvents like DMF or acetonitrile can also be effective.[8]
- Temperature: These reactions are often run at room temperature, although gentle heating may be required for less reactive substrates.

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